molecular formula C5H6O3 B14284309 5-Hydroxypenta-2,4-dienoic acid CAS No. 134360-89-7

5-Hydroxypenta-2,4-dienoic acid

Cat. No.: B14284309
CAS No.: 134360-89-7
M. Wt: 114.10 g/mol
InChI Key: OGWRQEGIUPHARM-UHFFFAOYSA-N
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Description

5-Hydroxypenta-2,4-dienoic acid is a five-carbon, bis-unsaturated, α-hydroxy fatty acid. It is a metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypenta-2,4-dienoic acid can be achieved through the biodegradation of polychlorinated biphenyls (PCBs). PCBs-degrading bacteria attack the 2,3-carbon bond by biphenyl-2,3-dioxygenase, leading to the formation of chlorobenzoic acid and 2-hydroxy-penta-2,4-dienoic acid .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the production is likely carried out in research laboratories using microbial degradation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its α,β-unsaturated monocarboxylic acid structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from the reactions of this compound include various substituted dienoic acids and their derivatives .

Mechanism of Action

The mechanism of action of 5-Hydroxypenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for specific enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypenta-2,4-dienoic acid is unique due to its α-hydroxy group and its role as a metabolite in the biodegradation of environmental pollutants. This makes it a valuable compound for research in environmental science and synthetic chemistry.

Properties

CAS No.

134360-89-7

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

5-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h1-4,6H,(H,7,8)

InChI Key

OGWRQEGIUPHARM-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C=CO

Origin of Product

United States

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